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molecular formula C8H14O2<br>CH3COOC6H11<br>C8H14O2 B165965 Cyclohexyl acetate CAS No. 622-45-7

Cyclohexyl acetate

Cat. No. B165965
M. Wt: 142.2 g/mol
InChI Key: YYLLIJHXUHJATK-UHFFFAOYSA-N
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Patent
US06656896B2

Procedure details

Softening agents: trimethylcyclohexanone, ethyl lactate, cyclohexyl acetate, water, diethanolamine and 1,4-dimethoxybenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1CCCC(=[O:8])C1(C)C.[C:11]([O:16][CH2:17]C)(=[O:15])[CH:12]([CH3:14])O.[C:19]([O:22][CH:23]1CCC[CH2:25][CH2:24]1)(=[O:21])[CH3:20].N(CCO)CCO.COC1C=CC(OC)=CC=1>O>[C:23]([O:22][CH3:19])(=[O:8])[CH2:24][CH2:25][CH2:14][CH2:12][C:11]([O:16][CH3:17])=[O:15].[C:19]([O:22][CH3:23])(=[O:21])[CH2:20][CH2:14][CH2:12][C:11]([O:16][CH3:17])=[O:15].[C:11]([O:16][CH3:17])(=[O:15])[CH2:12][CH2:14][C:19]([O:22][CH3:23])=[O:21] |f:6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)=O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCC(=O)OC)(=O)OC.C(CCCC(=O)OC)(=O)OC.C(CCC(=O)OC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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